2-(2-Chloro-4-nitrophenoxy)oxane-3,4,5-triol
CAS No.:
Cat. No.: VC16245765
Molecular Formula: C11H12ClNO7
Molecular Weight: 305.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12ClNO7 |
|---|---|
| Molecular Weight | 305.67 g/mol |
| IUPAC Name | 2-(2-chloro-4-nitrophenoxy)oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C11H12ClNO7/c12-6-3-5(13(17)18)1-2-8(6)20-11-10(16)9(15)7(14)4-19-11/h1-3,7,9-11,14-16H,4H2 |
| Standard InChI Key | ZJPKFJOCBJEGNG-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C(C(C(O1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)O)O)O |
Introduction
Chemical Identity and Structural Characteristics
2-(2-Chloro-4-nitrophenoxy)oxane-3,4,5-triol, also known as o-Chloro-p-nitrophenyl-β-D-xylopyranoside, is a nitroaromatic glycoside with the molecular formula C₁₁H₁₂ClNO₈ and a molecular weight of 321.67 g/mol . Its IUPAC name reflects the stereochemistry of the oxane ring: (2S,3R,4S,5R)-2-(2-chloro-4-nitrophenoxy)oxane-3,4,5-triol. The compound’s structure comprises:
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A β-D-xylopyranosyl (oxane) ring with hydroxyl groups at positions 3, 4, and 5.
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A hydroxymethyl group at position 2.
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A 2-chloro-4-nitrophenoxy substituent linked to the anomeric carbon of the oxane ring.
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂ClNO₈ |
| Molecular Weight | 321.67 g/mol |
| CAS Number | 2015-01-01 |
| Solubility (Water) | Moderate (exact data pending) |
| Melting Point | Not reported |
The nitro group (-NO₂) and chlorine atom on the aromatic ring contribute to the compound’s polarity and electronic properties, influencing its reactivity in substitution and reduction reactions . The hydroxyl groups on the oxane ring enhance solubility in polar solvents and facilitate hydrogen bonding with biological targets.
Synthesis and Manufacturing Processes
The synthesis of 2-(2-Chloro-4-nitrophenoxy)oxane-3,4,5-triol typically involves multi-step organic reactions, leveraging protective group chemistry and regioselective substitutions.
Key Synthetic Steps
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Oxane Ring Formation: The β-D-xylopyranosyl backbone is synthesized via cyclization of a pentose derivative, such as xylose, under acidic or enzymatic conditions.
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Functionalization:
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The hydroxymethyl group is introduced at position 2 through hydroxymethylation using formaldehyde.
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The 2-chloro-4-nitrophenoxy group is attached via nucleophilic aromatic substitution, where a deprotonated phenol derivative reacts with a halogenated oxane intermediate.
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Deprotection: Protective groups (e.g., acetyl or benzyl) on hydroxyl moieties are removed under mild acidic or basic conditions.
Industrial Considerations
Large-scale production requires optimization of reaction conditions (temperature, solvent, catalyst) to maximize yield and purity. Chromatographic techniques (e.g., HPLC) are employed for purification, given the compound’s polarity and structural complexity .
Chemical Reactivity and Functional Group Transformations
The compound’s reactivity is governed by its functional groups:
Nitro Group (-NO₂)
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Reduction: Catalytic hydrogenation (H₂/Pd) converts the nitro group to an amine (-NH₂), forming 2-(2-chloro-4-aminophenoxy)oxane-3,4,5-triol.
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Electrophilic Substitution: The nitro group’s electron-withdrawing nature directs incoming electrophiles to the meta position on the aromatic ring.
Chlorine Atom (-Cl)
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Nucleophilic Substitution: Reactive in SNAr (nucleophilic aromatic substitution) with strong nucleophiles (e.g., amines, alkoxides).
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Elimination: Under basic conditions, dehydrohalogenation may occur, forming a phenolic derivative.
Hydroxyl Groups (-OH)
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Esterification/Acylation: React with acyl chlorides or anhydrides to form esters.
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Oxidation: Primary hydroxyl groups can be oxidized to carboxylic acids using Jones reagent.
Biological Activities and Research Applications
Enzyme Substrate Utility
2-(2-Chloro-4-nitrophenoxy)oxane-3,4,5-triol is widely used as a chromogenic substrate in enzyme assays . For example:
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β-Xylosidase Activity: Enzymatic cleavage of the glycosidic bond releases 2-chloro-4-nitrophenol, which exhibits a strong absorbance at 405 nm, enabling quantitative kinetic studies.
Drug Delivery Systems
The oxane ring’s hydroxyl groups allow functionalization with drug molecules, creating prodrugs with enhanced solubility and targeted release profiles.
| Hazard | Precautionary Measure |
|---|---|
| Toxicity | Avoid inhalation/skin contact |
| Environmental Persistence | Dispose via incineration |
| Reactivity | Store in inert atmosphere |
The compound’s nitro and chloro groups necessitate strict adherence to safety protocols, including fume hood use and personal protective equipment (PPE).
Comparative Analysis with Structural Analogs
| Compound | Key Structural Difference | Biological Impact |
|---|---|---|
| 2-(4-Nitrophenoxy)oxane-3,4,5-triol | Lacks chlorine substituent | Reduced electrophilic reactivity |
| 2-(3-Chlorophenoxy)oxane-3,4,5-triol | Nitro group replaced with Cl | Altered enzyme binding affinity |
| 2-(Hydroxymethyl)oxane-3,4,5-triol | No aromatic substituents | Lower bioactivity |
The chlorine atom in 2-(2-Chloro-4-nitrophenoxy)oxane-3,4,5-triol enhances its electrophilicity and enzyme affinity compared to analogs .
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s interactions with novel enzyme targets using X-ray crystallography.
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Material Science: Explore its use as a monomer in biodegradable polymers.
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Therapeutic Development: Investigate derivatives for anticancer or antiviral applications.
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